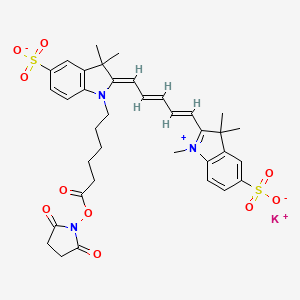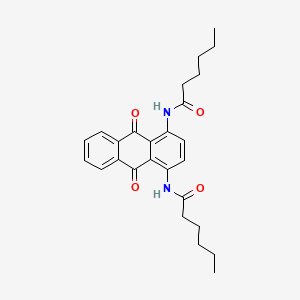
N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of two hexanamide groups attached to the 9,10-dioxo-9,10-dihydroanthracene core. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amide groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with similar structural features.
N,N′-[(9,10-Dioxo-9,10-dihydroanthracene)-1,4-diyl]bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide): A fluorinated derivative with unique properties.
2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid): A sulfonated derivative with distinct chemical behavior.
Uniqueness
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is unique due to its specific amide functional groups and the hexanamide chains, which impart distinct chemical and physical properties. These features make it suitable for specialized applications in various fields, including organic synthesis and material science.
Propiedades
Número CAS |
85832-58-2 |
|---|---|
Fórmula molecular |
C26H30N2O4 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[4-(hexanoylamino)-9,10-dioxoanthracen-1-yl]hexanamide |
InChI |
InChI=1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
WIRYJMRIMTWICK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)

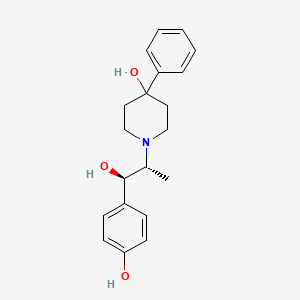
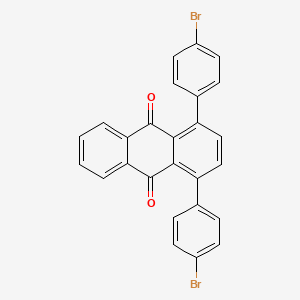
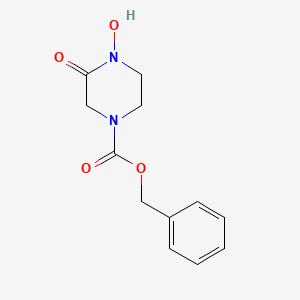
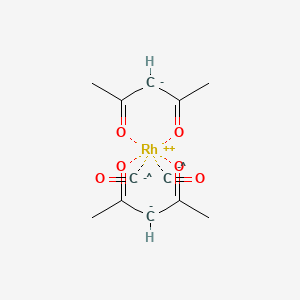

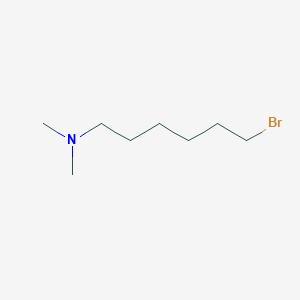
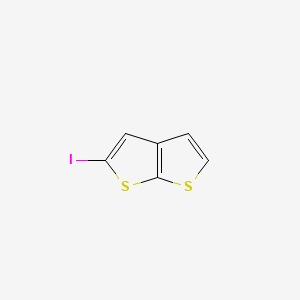
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

